Fmoc-cys(acm)-OSu

Descripción general

Descripción

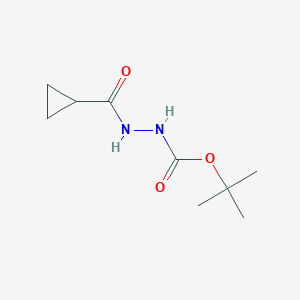

“Fmoc-Cys(Acm)-OH” is an Fmoc protected cysteine derivative . It’s used in the synthesis of peptides with disulfide bridges . The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides .

Synthesis Analysis

Fmoc-Cys(Acm)-OH is typically used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . It’s also used as a building block in the synthesis of peptide-acridine conjugates that target RNA .Molecular Structure Analysis

The empirical formula for Fmoc-Cys(Acm)-OH is C21H22N2O5S . Its molecular weight is 414.47 .Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides . Following Fmoc-SPPS, Acm can be converted on resin into the S-carbomethoxysulfenyl (Scm) group .Physical And Chemical Properties Analysis

Fmoc-Cys(Acm)-OH is a powder that is used in Fmoc solid-phase peptide synthesis . It has a melting point of 147-150 °C .Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-cys(acm)-OSu: is widely used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the assembly of the peptide chain, while the Acm group protects the thiol side chain of cysteine. This dual protection is crucial for the synthesis of peptides containing disulfide bonds, which are common in biologically active peptides.

Protein Engineering

In protein engineering , Fmoc-cys(acm)-OSu plays a significant role in the semisynthesis of proteins . It allows for the site-specific incorporation of cysteine residues into proteins, which can be further modified or used to form disulfide bridges, enhancing the stability or altering the activity of the protein.

Bioconjugation

The compound is instrumental in bioconjugation techniques, where it is used to attach various probes, drugs, or other molecules to peptides and proteins . The Acm group can be selectively removed under certain conditions, revealing a reactive thiol group that can be used for conjugation.

Chemical Biology

In chemical biology , Fmoc-cys(acm)-OSu is utilized for the synthesis of peptide-based probes that can bind to specific targets within cells . These probes can be used to study biological processes or as part of therapeutic strategies.

Medicinal Chemistry

In medicinal chemistry , this compound is used to create libraries of peptides for drug discovery efforts . The ability to generate peptides with a high degree of complexity and diversity is essential for identifying potential drug candidates.

Organic Synthesis

Fmoc-cys(acm)-OSu is also important in organic synthesis , particularly in the preparation of complex molecules where a protected cysteine residue is required . It provides a reliable method to introduce cysteine into larger organic structures.

Analytical Chemistry

In analytical chemistry , peptides synthesized using Fmoc-cys(acm)-OSu can serve as standards or reagents in various assays and analytical methods . They are used to quantify or identify other compounds or to study the kinetics of biochemical reactions.

Environmental Science

Although not directly related to environmental science, peptides and proteins synthesized using Fmoc-cys(acm)-OSu can be used in environmental monitoring. For example, they can be part of sensors that detect toxins or pollutants in the environment .

Safety And Hazards

Propiedades

IUPAC Name |

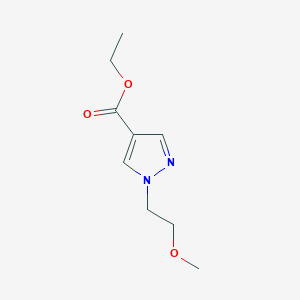

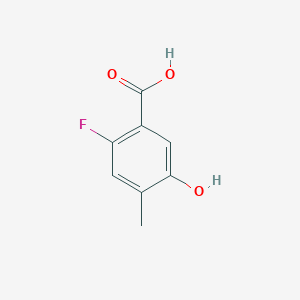

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULFXHPZSDOLA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-cys(acm)-OSu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)